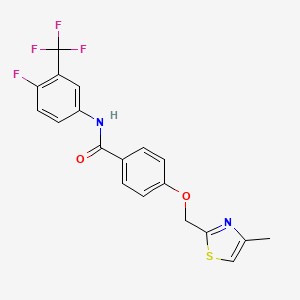![molecular formula C21H14N2O B2991318 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol CAS No. 923250-25-3](/img/structure/B2991318.png)
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is a compound that has been reported in various scientific studies . It has been used in the synthesis of a novel phenanthro[9,10-d]imidazole-zinc coordination complex (Zn (TPPI) 2), which exhibits suitable physical properties for a host material .
Molecular Structure Analysis
The molecular structure of “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is complex and involves various atomic interactions. The highest occupied molecular orbital (HOMO) energy level of this compound is -5.33 eV, which is favorable for hole injection from the transporting layer .Chemical Reactions Analysis
The compound “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” is involved in various chemical reactions. For instance, it is used in the creation of a novel phenanthro[9,10-d]imidazole-zinc coordination complex .Physical And Chemical Properties Analysis
The compound “2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol” exhibits several notable physical and chemical properties. For instance, it has a good thermal stability with a decomposition temperature of 495 °C .Applications De Recherche Scientifique
Organic Electronics
Phenanthroimidazole derivatives have been explored for their potential in organic electronics due to their promising electronic properties. They are considered for use in organic light-emitting devices (OLEDs) as non-doped emitters, offering high fluorescent quantum yields and good thermal and film-forming abilities .
Biological Applications
These compounds have also attracted attention for biological applications . For instance, they have been studied as c-myc G-quadruplex DNA stabilizers with potential antitumor activity . Their unique structural features may inhibit tumor cell growth.
Optical Materials
The strong fluorescence and optical characteristics of phenanthroimidazole derivatives make them suitable for use as optical materials . They can be used in the development of new fluorescent probes based on their backbone structure .
Host Materials for OLEDs
Specific phenanthroimidazole derivatives have been reported as novel host materials for OLEDs, exhibiting suitable physical properties such as favorable energy levels for hole injection from transporting layers .
Charge-Transport Materials
Some derivatives show mild intramolecular charge transfer characteristics, which are essential for applications in charge-transport materials within electronic devices .
Light-Emitting Electrochemical Cells (LECs)
There has been progress in using phenanthroimidazole derivatives in the active layer of LECs. Research has focused on their synthesis and physicochemical properties to enhance the performance of LECs .
Blue Emission in Non-Doped OLEDs
Derivatives designed with hybridized local and charge-transfer characteristics have achieved efficient blue emission in non-doped OLEDs, which is significant for display technology .
Molecular Packing and Thermal Stability
The intermolecular interactions between functional groups in these compounds can induce more condensed molecular packing, leading to improved thermal stability, which is highly important for application in OLEDs .
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in various applications, such as in organic light-emitting diodes (oleds) .
Mode of Action
The compound undergoes an excited-state intramolecular proton transfer (ESIPT) reaction . This process results in a large Stoke’s shifted fluorescence emission from the phototautomer . The compound’s interaction with its environment through this ESIPT process is a key aspect of its mode of action.
Biochemical Pathways
The esipt process it undergoes can influence various biochemical reactions, particularly those involving proton transfer .
Pharmacokinetics
It’s worth noting that the polar nature of the imidazole ring in similar compounds can improve pharmacokinetic parameters and help overcome solubility problems of poorly soluble drug entities .
Result of Action
The result of the compound’s action is primarily observed in its photoluminescence properties. The ESIPT process leads to a significant red shift in the emission spectrum, which is unique to this class of compounds . This property has been exploited in the detection of certain substances, such as hydrogen fluoride found in G-series nerve agents .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of hydrogen fluoride can trigger the ESIPT process, leading to a change in the compound’s emission properties . Additionally, the compound exhibits good thermal stability, which can favor its use in various applications .
Propriétés
IUPAC Name |
2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c24-18-12-6-5-11-17(18)21-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)23-21/h1-12,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZDFIMVQJKIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

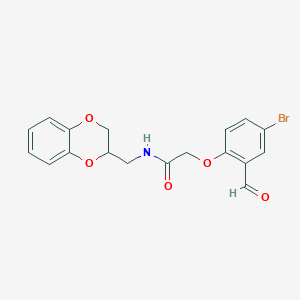
![5-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2991236.png)

![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2991240.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2991241.png)
![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)
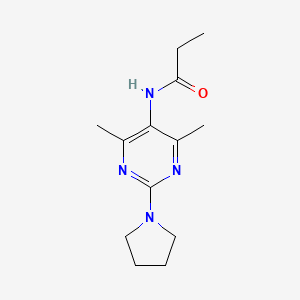
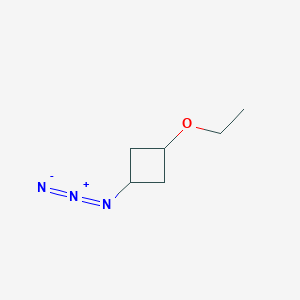
![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)
![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)
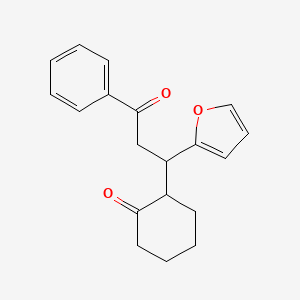
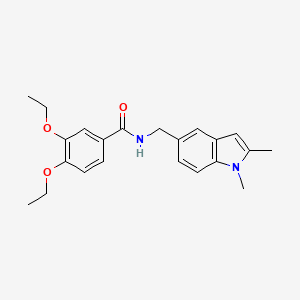
![ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2991255.png)
